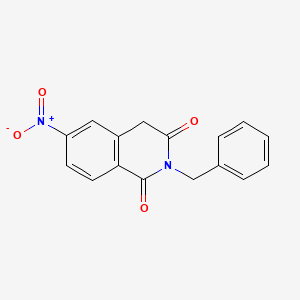










|
REACTION_CXSMILES
|
[BH4-].[Na+].B(F)(F)F.CCOCC.[CH2:12]([N:19]1[C:28](=O)[CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:20]1=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>C1COCC1>[CH2:12]([N:19]1[CH2:28][CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|
|


|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring the contents for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 16 hr
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The completed reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at approximately 9° C
|
|
Type
|
CUSTOM
|
|
Details
|
The quenched reaction
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 min. at 0° C., 1 hr
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
at 25° C., 50° C. for 18 hrs
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
and then cooled to 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed under vacuum, ethyl acetate (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
ADDITION
|
|
Details
|
treated with sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under vacuum
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2CC1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.73 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |